10-Methyl-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound characterized by its unique diazabicyclic structure, which includes two nitrogen atoms integrated into the bicyclic framework. This compound belongs to the class of diazabicycloalkanes, which are significant in organic chemistry due to their diverse applications in medicinal chemistry and material science. The molecular formula for 10-Methyl-3,10-diazabicyclo[4.3.1]decane is C₁₄H₁₈N₂, and it has a molecular weight of approximately 218.31 g/mol.
The compound is synthesized from simpler organic precursors and has been studied extensively for its potential applications in various scientific fields, particularly in pharmacology and organic synthesis.
10-Methyl-3,10-diazabicyclo[4.3.1]decane is classified as a bicyclic amine and is part of the broader category of nitrogen-containing heterocycles. Its structural complexity allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 10-Methyl-3,10-diazabicyclo[4.3.1]decane typically involves several steps starting from readily available precursors such as octanedioic acid or other suitable bicyclic precursors.
This five-step synthesis has been optimized for efficiency and yield, allowing for the production of significant quantities suitable for further research applications .
The molecular structure of 10-Methyl-3,10-diazabicyclo[4.3.1]decane features:
The structural arrangement allows for unique reactivity patterns and interactions with biological molecules .
10-Methyl-3,10-diazabicyclo[4.3.1]decane can undergo various chemical transformations:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties .
The mechanism by which 10-Methyl-3,10-diazabicyclo[4.3.1]decane exerts its effects primarily involves interactions with biological targets such as enzymes or receptors:
These properties underline its utility in synthetic organic chemistry and potential applications in pharmaceuticals .
10-Methyl-3,10-diazabicyclo[4.3.1]decane has several significant applications:
The construction of the diazabicyclo[4.3.1]decane scaffold demands precise ring-closing methodologies. A landmark approach employs octanedioic acid as the foundational material, proceeding through a five-step sequence to establish the bicyclic architecture. The synthesis initiates with dibromination of dimethyl octanedioate, followed by nucleophilic displacement using methylamine to yield cis-dimethyl 1-methylazepane-2,7-dicarboxylate. This intermediate undergoes high-temperature condensation with benzylamine, forming the bicyclic lactam 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione. Subsequent reduction with lithium aluminium hydride (LiAlH₄) delivers the saturated 8-benzyl-10-methyl derivative, with final hydrogenolysis cleaving the benzyl group to furnish the target 10-methyl-3,10-diazabicyclo[4.3.1]decane [5]. Alternative pathways exploit intramolecular Diels-Alder (IMDA) reactions or radical-mediated cyclizations, though these are less extensively documented for this specific framework. Key challenges include managing ring strain and ensuring correct bridgehead geometry during bicyclization.
Table 1: Key Steps in Bicyclic Framework Synthesis
Starting Material | Critical Transformation | Intermediate | Final Cyclization Agent |
---|---|---|---|
Octanedioic acid | Dibromination/Nucleophilic displacement | Dimethyl 2,7-dibromooctanoate | Methylamine |
cis-Dimethyl ester | Thermolytic condensation | 8-Benzyl-10-methyl-8,10-diazabicyclodecanedione | Benzylamine |
Bicyclic dione | Hydride reduction | 8-Benzyl-10-methyl derivative | LiAlH₄ |
N-Substituted derivative | Hydrogenolysis | 10-Methyl-3,10-diazabicyclo[4.3.1]decane | H₂/Pd catalyst |
While direct functionalization of the parent diazabicyclo[4.3.1]decane is limited in the literature, derivatives bearing reactive handles enable targeted modifications. Patent literature reveals that electrophilic aromatic substitution (EAS) is viable on pendant aromatic rings fused to this system. For example, sulfonylation at the C-3 position using benzenesulfonyl chlorides under basic conditions (e.g., triethylamine) yields sulfonamide derivatives evaluated for neuropharmacological activity [3]. Additionally, reductive amination or alkylation at the N-10 nitrogen is feasible, as demonstrated by analogs like 10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane, synthesized via N-alkylation of the secondary amine precursor [4]. Late-stage carbonylative transformations (e.g., converting lactams to imidoyl chlorides) further expand accessible chemical space, though these require stringent anhydrous conditions [3].
The diazabicyclo[4.3.1]decane core inherently possesses chiral centers at bridgehead carbons (C-3, C-10) and adjacent methine carbons. Synthesis via the octanedioic acid pathway predominantly yields the cis-fused stereoisomer due to stereoelectronic constraints in the intramolecular amidation step [5]. Computational analyses suggest that steric repulsion between the methyl group at N-10 and axial substituents disfavors trans-fused configurations. For derivatives bearing substituents at C-8 or C-9, diastereoselective reductions (e.g., using L-Selectride® vs. NaBH₄) can modulate stereochemistry. Storage stability is also stereosensitive: the cis-isomer remains configurationally stable under inert, anhydrous conditions at 0–5°C, while epimerization may occur under prolonged heating or acidic media [2].
Efforts to improve the sustainability of diazabicyclo[4.3.1]decane synthesis focus on solvent reduction, catalysis, and step economy. The LiAlH₄ reduction step generates stoichiometric aluminum waste; substituting catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) diminishes metal loadings. Solvent choice significantly impacts E-factors: replacing tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) in cyclization steps reduces aquatic toxicity and improves recyclability [5] [8]. Additionally, tandem reactions—such as combining deprotection and cyclization in a single pot—minimize intermediate purification. Though not yet fully realized for this scaffold, photoredox-catalyzed aminations or electrochemical methods represent emerging strategies to replace heavy metal reagents and improve atom economy [8].
Table 2: Functionalized Derivatives and Their Synthetic Routes
Compound Name | CAS Registry | Modification Site | Key Reagent/Conditions | Application Context |
---|---|---|---|---|
10-Methyl-3,10-diazabicyclo[4.3.1]decane | 29584-54-1 | Parent structure | Hydrogenolysis of N-benzyl precursor | Building block for ligands |
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane | 1209556-94-4 | N-10 alkylation | Cyclopropylmethyl bromide/K₂CO₃ | Neuropharmacological probes |
3-(Benzenesulfonyl)-10-methyl-3,10-diazabicyclo[4.3.1]decane | Not specified | C-3 sulfonylation | Benzenesulfonyl chloride/Et₃N | Psychiatric drug candidates |
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one | T299030 (Aldrich) | C-4 carbonyl insertion | Oxidation/lactamization | Rare chemical building block |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1